LysoPC 14:0/0:0 Antispasmodic Potency Ranking: Second Highest Among Saturated LPCs in Guinea Pig Ileum
In a head-to-head comparative study of eight synthetic L-α-lysolecithins with varying fatty acid moieties, LysoPC(14:0/0:0) (myristoyl-LPC) demonstrated the second strongest non-competitive antispasmodic effect against histamine- and acetylcholine-induced contractions in guinea pig ileum, ranking immediately after palmitoyl-LPC (C16:0) and exhibiting potency greater than stearoyl-LPC (C18:0), lauroyl-LPC (C12:0), and decanoyl-LPC (C10:0) in descending order [1]. The effect required 5-minute pretreatment of the ileum, with increasing concentrations producing progressive suppression of maximal contraction amplitude, gentler dose-response curve slopes, and rightward curve shifts [1].
| Evidence Dimension | Antispasmodic potency rank order |
|---|---|
| Target Compound Data | Rank 2 of 5 saturated LPCs |
| Comparator Or Baseline | Palmitoyl-LPC (C16:0): Rank 1 (strongest); Stearoyl-LPC (C18:0): Rank 3; Lauroyl-LPC (C12:0): Rank 4; Decanoyl-LPC (C10:0): Rank 5 |
| Quantified Difference | Myristoyl-LPC > stearoyl-LPC, lauroyl-LPC, decanoyl-LPC; Myristoyl-LPC < palmitoyl-LPC |
| Conditions | Guinea pig ileum tissue; 5-min pretreatment; histamine and acetylcholine as spasmogens |
Why This Matters
This rank-order differentiation enables researchers to select LysoPC(14:0/0:0) as a sub-maximal potency control when the strongest effector (palmitoyl-LPC) may be too potent for the experimental window, or when chain-length-specific effects need to be isolated from maximal efficacy.
- [1] Tsukatani H, et al. Comparison of antispasmodic effect of synthetic lysolecithins with various fatty acid moieties on guinea pig ileum. Journal of Pharmacobio-Dynamics. 1984;7(6):400-406. doi:10.1248/bpb1978.7.400. PMID: 6481614 View Source
